molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-

Cat. No.: B2390970
CAS No.: 325804-83-9
M. Wt: 290.282
InChI Key: BZTFBNRGXRCODL-UHFFFAOYSA-N
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Description

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is a heterocyclic compound that combines the structural features of chromen-2-one (coumarin) and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling with Pyridine: The final step involves coupling the triazole-chromen-2-one intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Chromen-2-one derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Oxidized chromen-2-one derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted pyridine or triazole derivatives.

Scientific Research Applications

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Pharmacology: The compound is studied for its enzyme inhibition properties, including inhibition of carbonic anhydrase and cholinesterase.

    Materials Science: It is explored for its potential use in organic electronics and as a fluorescent probe.

    Biology: The compound is used in studies related to cell signaling pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like warfarin and daphnetin, which also contain the chromen-2-one core.

    Triazole Derivatives: Compounds such as fluconazole and itraconazole, which contain the triazole ring.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which contain the pyridine ring.

Uniqueness

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- is unique due to its combination of three distinct pharmacophores (chromen-2-one, triazole, and pyridine), which confer a broad spectrum of biological activities and potential applications. This structural diversity allows for versatile interactions with various biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTFBNRGXRCODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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